Etazepine

Beschreibung

Contextualization within Dibenzazepine Chemistry and Related Compound Classes

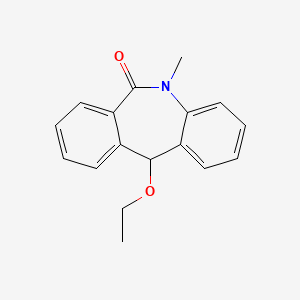

Etazepine is structurally a derivative of dibenzazepine, a chemical structure composed of two benzene rings fused to an azepine ring. This core forms a tricyclic system, a common feature in various centrally active compounds. The formal IUPAC name for this compound is (+-)-11-Ethoxy-5,11-dihydro-5-methyl-6H-dibenz(b,e)azepin-6-one. medkoo.com Its molecular structure is distinct but shares a tricyclic framework with other psychoactive classes, such as certain antidepressants and antipsychotics. iiab.mescribd.com While related to the benzodiazepine class of compounds, which are well-known for their anxiolytic and anticonvulsant properties, this compound maintains a distinct chemical identity. medkoo.comwikipedia.orgwikiwand.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 11-ethoxy-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one iiab.mewikiwand.com |

| Molecular Formula | C17H17NO2 wikipedia.orgiiab.melookchem.com |

| Molar Mass | 267.328 g·mol−1 wikipedia.orgwikiwand.com |

| CAS Number | 88124-27-0 medkoo.comiiab.me |

| Density | 1.19g/cm3 lookchem.com |

| Boiling Point | 403.2°C at 760 mmHg lookchem.com |

| Flash Point | 197.7°C lookchem.com |

Historical Overview of Initial Preclinical Investigations into this compound's Properties

The primary body of public research on this compound comes from a key pharmacological profiling study published in the April 1989 issue of Arzneimittel-Forschung (Drug Research). wikipedia.orgnih.gov This investigation, conducted by F. Borsini and colleagues at a pharmaceutical research division in Italy, provided the first detailed public account of this compound's anticonvulsant profile. nih.gov The study was designed to characterize the pharmacological effects of the novel compound in rodent models. nih.govresearchgate.net The researchers subjected mice and rats to a variety of convulsive agents to determine the breadth and efficacy of this compound's protective effects. nih.govresearchgate.net A significant finding from this initial research was that the anticonvulsant activity of this compound was long-acting, with effects observed for more than 24 hours, and it did not appear to induce tolerance with repeated administration. nih.govresearchgate.netresearchgate.net Furthermore, the study noted that this compound did not prolong the sleeping time induced by thiopental, distinguishing its profile from some other central nervous system depressants. nih.govresearchgate.net

Significance of this compound as a Research Anticonvulsant in Preclinical Studies

This compound's importance in a research context stems from its demonstrated broad-spectrum anticonvulsant activity in preclinical models. nih.govablesci.com The seminal 1989 study established its efficacy in protecting animal subjects against seizures induced by a wide array of chemical agents and by maximal electroshock. nih.govresearchgate.net This suggests a versatile mechanism of action. Based on the pharmacological studies, the anticonvulsant effects of this compound are believed to be exerted through the activation of the GABAergic system, a major inhibitory neurotransmitter system in the brain. nih.govncats.ioresearchgate.netresearchgate.net

The compound proved effective against convulsions induced by agents that act through different mechanisms. nih.govresearchgate.net This broad efficacy made this compound a valuable tool for the academic study of seizure mechanisms and the development of anticonvulsant drugs. onelook.com Its ability to counteract the effects of various convulsants highlighted its potential as a reference compound in the search for new antiepileptic therapies. nih.gov

Table 2: Convulsant Agents Used in Preclinical this compound Research nih.govresearchgate.netresearchgate.net

| Convulsant Agent |

|---|

| Maximal Electroshock |

| Pentetrazol (Metrazole) |

| Bicuculline |

| Strychnine |

| 3-Mercaptopropionic acid |

| Nicotine |

| Cefazoline |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Mercaptopropionic acid |

| Bicuculline |

| Cefazoline |

| This compound |

| Kainic acid |

| Nicotine |

| Pentetrazol |

| Strychnine |

Eigenschaften

CAS-Nummer |

88124-27-0 |

|---|---|

Molekularformel |

C17H17NO2 |

Molekulargewicht |

267.32 g/mol |

IUPAC-Name |

11-ethoxy-5-methyl-11H-benzo[c][1]benzazepin-6-one |

InChI |

InChI=1S/C17H17NO2/c1-3-20-16-12-8-4-5-9-13(12)17(19)18(2)15-11-7-6-10-14(15)16/h4-11,16H,3H2,1-2H3 |

InChI-Schlüssel |

BLGFGFHRMMDRPC-UHFFFAOYSA-N |

SMILES |

CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C |

Kanonische SMILES |

CCOC1C2=CC=CC=C2C(=O)N(C3=CC=CC=C13)C |

Andere CAS-Nummern |

88124-27-0 |

Synonyme |

5,6-dihydro-5-methyl-11-ethoxydibenzo(b,e)azepin-6-one etazepine |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Etazepine

Established Synthetic Pathways for Etazepine

The synthesis of this compound, an anticonvulsant with a tricyclic dibenzo[b,e]azepine core, has been an area of interest in medicinal chemistry. While specific, detailed industrial synthesis protocols are often proprietary, the scientific literature points towards established pathways that are crucial for its laboratory-scale synthesis and the production of its analogs.

Application of Beckmann Rearrangement in this compound Synthesis

A key transformation in the synthesis of this compound and related compounds is the Beckmann rearrangement. unacademy.comscienceinfo.comtestbook.comwiley-vch.de This acid-catalyzed reaction converts an oxime into an amide. testbook.com For the synthesis of the core dibenzo[b,e]azepine lactam structure of this compound, a precursor ketoxime is subjected to rearrangement. This reaction is a cornerstone in the synthesis of various pharmaceuticals, including this compound, by enabling the insertion of a nitrogen atom into a carbocyclic ring system to form a lactam. scienceinfo.comtestbook.com The general transformation involves the treatment of a ketone with hydroxylamine to form an oxime, which is then treated with an acid catalyst. testbook.com

Identification of Key Synthetic Intermediates and Optimized Reaction Conditions

The synthesis of this compound and its derivatives often involves several key intermediates. One crucial intermediate is 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine, which serves as a precursor for the final product. google.com Various synthetic routes to this intermediate have been explored. For instance, one method involves the reduction of 6-cyano-11H-dibenzo[b,e]azepine using a borane tetrahydrofuran complex, followed by quenching with dilute hydrochloric acid and subsequent workup. google.com This approach is noted for its use of readily available starting materials and mild reaction conditions, making it suitable for larger-scale production. google.com

Another pathway to a related intermediate, 6-(chloromethyl)-11H-dibenzo[b,e]azepine, starts from 2-aminobenzophenone. google.com This is converted to 2-benzylaniline, which is then acylated with 2-chloroacetyl chloride to yield N-(2-benzylphenyl)-2-chloroacetamide. google.com Subsequent intramolecular cyclization via dehydration furnishes the 6-(chloromethyl)-11H-dibenzo[b,e]azepine intermediate. google.com This intermediate can then undergo further transformations, such as azidation followed by reduction, to yield the 6-(aminomethyl) derivative. google.com

The optimization of reaction conditions is critical for achieving high yields and purity. For the reduction of the cyano group, the use of borane tetrahydrofuran complex offers an advantage over more hazardous reagents like lithium aluminum hydride. google.com In the case of the Beckmann rearrangement, a variety of acid catalysts can be employed, including sulfuric acid, phosphorus pentachloride, and thionyl chloride. scienceinfo.com More modern and milder catalytic systems, such as cyanuric chloride with a co-catalyst, have also been developed to improve the efficiency and environmental footprint of the reaction. bdu.ac.in

Table 1: Key Intermediates in this compound Synthesis

| Intermediate | Structure | Synthetic Utility |

| 6-Cyano-11H-dibenzo[b,e]azepine | Precursor to the aminomethyl derivative via reduction. google.com | |

| 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine | Key intermediate for the final steps of epinastine synthesis, a related compound. google.com | |

| N-(2-Benzylphenyl)-2-chloroacetamide | Precursor to the dibenzo[b,e]azepine ring system via intramolecular cyclization. google.com | |

| 6-(Chloromethyl)-11H-dibenzo[b,e]azepine | Versatile intermediate for the introduction of various functional groups at the 6-position. google.com |

Mechanistic Understanding of Critical Synthetic Steps

The mechanism of the Beckmann rearrangement is a well-studied process that is central to the formation of the azepine ring in this compound's core structure. The reaction is initiated by the protonation of the hydroxyl group of the oxime by an acid catalyst, which transforms it into a good leaving group (water). scienceinfo.comtestbook.com This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group, leading to the expulsion of water and the formation of a nitrilium ion. bdu.ac.in This migration step is typically the rate-determining step of the reaction. testbook.com The resulting electrophilic carbon of the nitrilium ion is then attacked by a nucleophile, which is often a water molecule present in the reaction medium. wiley-vch.de This is followed by deprotonation and tautomerization to yield the final, more stable amide product. wiley-vch.de

A computational study of the Beckmann rearrangement of acetone oxime in an acetic acid solution revealed that the transition state involves the concerted migration of the methyl group to the nitrogen as the hydroxyl group, stabilized by several acetic acid molecules, departs. bdu.ac.in Subsequent attack by water on the nitrilium ion and proton transfer completes the reaction. bdu.ac.in

Exploration of Alternative Synthetic Strategies for Azepine Ring Systems

The development of novel and efficient methods for the synthesis of azepine and its benzo-fused analogs is an active area of research, driven by the prevalence of this heterocyclic motif in medicinally important compounds.

Novel Cyclization and Rearrangement Reactions for Benzoazepine Analogues

Beyond the classical Beckmann rearrangement, a variety of innovative cyclization and rearrangement reactions have been developed for the construction of azepine and benzoazepine ring systems. These methods often offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities.

One such approach is the gold(III)-catalyzed [4+3] annulation of imines with propargyl esters to form azepines. nih.gov This reaction proceeds through a stepwise mechanism involving the formation of a gold-carbenoid intermediate, which then reacts with the imine to generate an allylgold intermediate that undergoes intramolecular cyclization. nih.gov Another strategy involves a hafnium(III)-catalyzed [6+1] cycloaddition of N-tethered ynenitriles with Reformatsky reagents to directly synthesize 2,7-dihydro-1H-azepine derivatives. researchgate.net

Rhodium(II)-catalyzed reactions have also proven effective. For instance, a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles provides a general method for the formation of fused dihydroazepine derivatives. nih.gov This process involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid to form a transient vinylcyclopropane intermediate, which then undergoes a rearrangement to yield the azepine ring. nih.gov

Furthermore, a photochemical dearomative rearrangement of quaternary aromatic salts has been reported for the synthesis of mono- and polycyclic functionalized azepines in good yields. organic-chemistry.org This method utilizes visible light irradiation in the presence of a base to induce a ring-expansion. organic-chemistry.org

Table 2: Modern Synthetic Methods for Azepine Ring Formation

| Reaction Type | Catalysts/Reagents | Key Features |

| [4+3] Annulation | Gold(III) catalysts | Forms azepines from imines and propargyl esters. nih.gov |

| [6+1] Cycloaddition | Hafnium(III) triflate, Reformatsky reagents | Direct synthesis of dihydroazepines from ynenitriles. researchgate.net |

| Cyclopropanation/1-aza-Cope Rearrangement | Rhodium(II) catalysts | Forms fused dihydroazepines from dienyltriazoles. nih.gov |

| Photochemical Rearrangement | Visible light, DBU or TMG | Dearomative ring-expansion of quaternary aromatic salts. organic-chemistry.org |

| Tandem Amination/Cyclization | Copper(I) catalysts | Synthesis of trifluoromethyl-substituted azepin-2-carboxylates from fluorinated allenynes. mdpi.com |

Development of Efficient and Scalable Synthetic Routes

A significant focus in the development of synthetic methodologies is the creation of routes that are not only efficient in terms of chemical yield but are also scalable for potential industrial application. A one-pot synthesis of N-substituted azepines has been developed using polyethylene glycol (PEG) as an inexpensive and environmentally friendly reaction medium under catalyst-free conditions. organic-chemistry.org This protocol boasts high yields and the recyclability of the solvent. organic-chemistry.org

The synthesis of 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine via the reduction of the corresponding cyano compound with a borane tetrahydrofuran complex is highlighted as a method with simple operation, mild conditions, and high product purity, making it amenable to industrial production. google.com Similarly, the development of catalytic versions of the Beckmann rearrangement, such as using cyanuric chloride and zinc chloride, aims to reduce the large amounts of waste generated by traditional stoichiometric acid catalysts, thereby improving the scalability and environmental impact of the synthesis. bdu.ac.in

The synthesis of epinastine, a related dibenzo[c,f]imidazo[1,5-a]azepine, starting from 2-aminobenzophenone, has been designed to avoid the use of hazardous and expensive reagents like lithium aluminum hydride and highly toxic sodium cyanide, thus enhancing the safety and reducing the cost of industrial production. google.com

Strategies for this compound Derivatization and Analogue Synthesis

The dibenzo[b,e]azepine scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. Research into the derivatization of this and related tricyclic structures is driven by the goal of discovering compounds with novel or improved properties. These strategies involve modifying the core structure to explore structure-activity relationships and develop new therapeutic agents. rsc.orgnih.gov

The chemical modification of the dibenzazepine framework, the parent structure of this compound, is a subject of extensive research. Various synthetic routes have been developed to create analogues by introducing different functional groups or by building upon the tricyclic core. These methods allow for the generation of libraries of compounds for further study. rsc.orgresearchgate.net

Key synthetic transformations for creating dibenzazepine analogues include:

N-Acylation and Condensation: A common strategy involves the N-acylation of the dibenzazepine nitrogen atom. For instance, reacting 5H-dibenz[b,f]azepine with 3-chloropropionyl chloride yields an N-acylated intermediate. This intermediate can then undergo condensation reactions with various aminophenols to produce a series of novel derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The intramolecular Buchwald-Hartwig coupling is a powerful method for forming the central azepine ring of the dibenzazepine scaffold. rsc.org This reaction has been optimized to synthesize substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. rsc.orgresearchgate.net Additionally, Suzuki coupling reactions have been used to further diversify dibenzazepine derivatives by introducing various organoboronic acids, creating a library of structurally varied compounds. rsc.org

Nickel-Catalyzed Cyclization: An effective, regioselective method for producing the dibenzo[b,e]azepin-6-one core, which is central to this compound, involves a nickel-catalyzed intramolecular acetylene hydroarylation process. researchgate.net

1,3-Dipolar Cycloaddition: To create more complex analogues, dibenzazepine moieties have been tethered to other heterocyclic structures, such as isoxazolines, via 1,3-dipolar cycloaddition reactions. rsc.org

These varied approaches allow chemists to modify the periphery of the this compound core, influencing its chemical properties.

Table 1: Synthetic Strategies for Dibenzazepine Analogue Synthesis

| Synthetic Strategy | Key Reagents/Catalysts | Type of Analogue Produced | Reference |

|---|---|---|---|

| N-Acylation & Condensation | 3-chloropropionyl chloride, aminophenols | Aminophenol-containing dibenzazepines | nih.gov |

| Buchwald-Hartwig Coupling | Palladium catalyst, various ligands | Substituted 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ols | rsc.org |

| Suzuki Coupling | Organoboronic acids, Palladium catalyst | Aryl-substituted dibenzazepines | rsc.org |

| Nickel-Catalyzed Hydroarylation | Nickel catalyst | Dibenzo[b,e]azepin-6-ones | researchgate.net |

Rational drug design is an inventive process that uses the knowledge of a biological target to create new therapeutic agents. wikipedia.org This approach moves beyond random screening by designing molecules that are complementary in shape and charge to their intended biomolecular target. wikipedia.org

In the context of the dibenzazepine class, rational design has been applied to develop inhibitors for specific biological targets, such as beta-secretase (BACE1). nih.gov This process involves:

Identifying Key Structural Features: Researchers identified that the seven-membered heterocyclic ring fused to two aromatic rings in the dibenzazepine structure was a key feature for interaction with the target. nih.gov

Computational Modeling: Techniques like computer-aided drug design and molecular docking are used to predict how different analogues will bind to the target protein. rsc.orgwikipedia.org This allows for the in silico screening of potential modifications before synthesis.

Strategic Optimization: Based on modeling and structure-activity relationship data, new analogues are designed and synthesized with specific modifications intended to enhance binding affinity and potency. This led to the identification of potent dibenzazepine analogues with inhibitory concentrations in the nanomolar range. nih.gov

This rational, target-based approach allows for a more focused and efficient diversification of the core structure, aiming to produce compounds with highly specific and potent biological activity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 11-ethoxy-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one |

| 5H-dibenz[b,f]azepine |

| 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one |

Pharmacology and Molecular Mechanisms of Action: Preclinical Investigations

In Vivo Anticonvulsant Efficacy in Rodent Models

Studies in mice and rats have demonstrated that Etazepine exhibits anticonvulsant effects across a range of seizure models, indicating a broad spectrum of activity against different seizure types. nih.gov

Protection Against Chemically and Electrically Induced Seizures

This compound has shown protective effects against seizures induced by both chemical convulsants and electrical stimulation in rodent models. It has been reported to protect mice and rats from seizures induced by a variety of agents, including maximal electroshock, pentylenetetrazol (metrazole), bicuculline, strychnine, 3-mercaptopropionic acid, nicotine, cefazoline, and kainic acid. nih.gov The maximal electroshock (MES) test and pentylenetetrazol (PTZ) models are commonly used in preclinical screening to identify potential anticonvulsant drugs. core.ac.ukumsu.ac.ir The MES model is often used to identify compounds effective against generalized tonic-clonic seizures, while the PTZ model is used for screening drugs effective against myoclonic and clonic seizures. core.ac.uknih.gov

In these models, this compound demonstrated protective effects at doses significantly lower than those causing neurotoxic effects. nih.gov The ratio between neurotoxic and anticonvulsant doses varied depending on the specific seizure test employed. nih.gov

Analysis of Anticonvulsant Duration of Action in Animal Models

Investigations into the duration of this compound's anticonvulsant effect in animal models have indicated a long-lasting activity. Studies have reported that the anticonvulsant effect of this compound can persist for more than 24 hours. nih.gov This suggests a prolonged protective effect against seizure activity in preclinical settings.

Investigation of Tolerance Development in Preclinical Settings

The development of tolerance, a reduction in drug response after repeated administration, is a crucial aspect of evaluating potential long-term efficacy. nih.gov Preclinical studies investigating this compound have indicated that tolerance to its anticonvulsant effect does not appear to develop. nih.gov This finding suggests that the protective efficacy of this compound may be maintained with repeated administration in preclinical models.

Ligand-Receptor Interactions and Signal Transduction Pathways

The mechanism by which this compound exerts its anticonvulsant effects involves interactions with neurotransmitter systems, particularly the GABAergic system. iiab.mewikipedia.orgnih.gov

Modulation of the GABAergic System

The GABAergic system, mediated by the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), plays a critical role in regulating neuronal excitability. iiab.mewikipedia.org this compound appears to exert its anticonvulsant effects by influencing this system. iiab.mewikipedia.orgnih.gov

Positive Allosteric Modulation of GABAA Receptors

Research suggests that this compound acts as a positive allosteric modulator of GABAA receptors. handwiki.org GABAA receptors are ligand-gated ion channels that, upon activation by GABA, increase the influx of chloride ions into neurons, leading to hyperpolarization and reduced excitability. wikipedia.orgpatsnap.com Positive allosteric modulators bind to a different site on the receptor than GABA but enhance the effect of GABA when it is present, leading to a more pronounced inhibitory response. wikipedia.orgpatsnap.commdpi.com This potentiation of GABAergic neurotransmission is a common mechanism among many anticonvulsant and anxiolytic drugs. wikipedia.orgpatsnap.com

While specific detailed research findings on this compound's direct binding and modulation of GABAA receptor subunits were not extensively available in the search results, its classification as a positive allosteric modulator of GABAA receptors aligns with its observed anticonvulsant activity and its relationship to benzodiazepines, a class of compounds known for their positive allosteric modulation of GABAA receptors. iiab.mewikipedia.orgwikipedia.org

Subunit Selectivity and Functional Impact on GABAA Receptors

GABAA receptors exhibit significant structural and pharmacological heterogeneity due to their pentameric structure, which can be formed from various combinations of 19 known subunits (α1-6, β1-3, γ1-3, δ, ε, π, θ). symbiosisonlinepublishing.comnih.gov The specific subunit composition dictates the receptor's localization, function, and sensitivity to different modulatory compounds, including benzodiazepines which typically bind at the α-γ2 subunit interface. wikipedia.orgsymbiosisonlinepublishing.comnih.govplos.org

While detailed subunit selectivity data specifically for this compound is not extensively available in the provided search results, the broader context of GABAA receptor pharmacology provides insight into the potential implications of such interactions. Compounds that modulate GABAA receptors can act as positive allosteric modulators (PAMs), increasing the effect of GABA, or as negative allosteric modulators (NAMs), decreasing it. wikipedia.orgmdpi.com PAMs, like benzodiazepines and barbiturates, generally enhance chloride influx, leading to neuronal hyperpolarization and inhibition. wikipedia.orgyoutube.com The functional impact of a GABAA receptor modulator is often assessed by its effect on the frequency and/or duration of channel opening in the presence of GABA. Benzodiazepines, for instance, primarily increase the frequency of channel opening, whereas barbiturates increase the duration of opening. youtube.com

Subunit selectivity is a key aspect of developing GABAA receptor-targeted drugs with improved therapeutic profiles, aiming to dissociate desired effects (e.g., anxiolysis mediated by α2/3 subunits) from undesired side effects (e.g., sedation mediated by α1 subunits). plos.orgnih.govnih.govscientificliterature.orgnih.govresearchgate.netfrontiersin.orgdovepress.comfrontiersin.org Given this compound's reported anticonvulsant activity and relationship to benzodiazepines, preclinical investigations would likely involve assessing its potency and efficacy across different recombinant GABAA receptor subtypes to determine its subunit preference and the functional consequences of its binding.

Comparative Analysis with Related GABAA Receptor Modulators

This compound's structural relationship to benzodiazepines suggests a potential overlap in their mechanisms of action at the GABAA receptor. wikipedia.org Both classes of compounds are known to interact with the GABAergic system. wikipedia.orgsymbiosisonlinepublishing.com Benzodiazepines act as positive allosteric modulators at the benzodiazepine binding site, increasing GABA's inhibitory effects. wikipedia.orgsymbiosisonlinepublishing.com Barbiturates represent another class of GABAA receptor modulators, with a distinct binding site and mechanism, primarily increasing the duration of chloride channel opening. nih.govyoutube.com

A comparative analysis in preclinical studies would involve evaluating this compound's potency, efficacy, and potentially its subunit selectivity alongside established GABAA modulators like diazepam (a benzodiazepine) or phenobarbital (a barbiturate). Such comparisons help to characterize this compound's pharmacological profile and understand how it differs from or resembles existing compounds targeting the same receptor system. For example, studies comparing novel GABAA modulators to benzodiazepines often highlight differences in their ability to induce sedation, a side effect often linked to α1 subunit modulation. scientificliterature.orgresearchgate.netfrontiersin.org Differences in binding kinetics and state-dependent modulation have also been observed when comparing different classes of ion channel modulators. researchgate.netnih.gov

Exploration of Other Potential Ion Channel Modulation (e.g., Voltage-Gated Sodium and Calcium Channels)

Beyond GABAA receptors, preclinical investigations into the mechanism of action of anticonvulsant compounds often include the exploration of their effects on other key ion channels involved in neuronal excitability, such as voltage-gated sodium (NaV) and calcium (CaV) channels. researchgate.netnih.govmdpi.comrndsystems.commdpi.com These channels play critical roles in the initiation and propagation of action potentials and neurotransmitter release. researchgate.netmdpi.comnih.govnih.gov

Voltage-gated sodium channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential. mdpi.comnih.gov Modulation of NaV channels, particularly the enhancement of slow inactivation, is a known mechanism for some anticonvulsant drugs, as it can dampen neuronal excitability. researchgate.netnih.gov Voltage-gated calcium channels regulate calcium influx, which is essential for various neuronal functions, including neurotransmitter release at synapses. mdpi.comnih.govnih.gov Different subtypes of CaV channels exist (e.g., L-, N-, P/Q-, R-, and T-types), with varying roles in neuronal signaling and potential as therapeutic targets for neurological disorders, including pain and epilepsy. mdpi.comnih.govguidetopharmacology.org

Downstream Molecular Effects and Cellular Mechanisms

The modulation of ion channels by compounds like this compound can lead to a cascade of downstream molecular and cellular effects that ultimately influence neuronal network activity. For GABAA receptor PAMs, the primary downstream effect is an increase in inhibitory postsynaptic currents due to enhanced chloride influx. wikipedia.orgsymbiosisonlinepublishing.com This leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential. wikipedia.org

At the cellular level, increased GABAergic inhibition can influence various processes, including neuronal excitability, synaptic plasticity, and network oscillations. Preclinical studies might investigate these effects using techniques such as intracellular or extracellular recordings in brain slices or in vivo. Changes in parameters like resting membrane potential, input resistance, firing rate, and the amplitude or frequency of spontaneous or evoked synaptic currents could be assessed.

Furthermore, chronic modulation of GABAA receptors has been shown in preclinical studies to induce adaptive changes in receptor expression and function, potentially contributing to the development of tolerance or altered responses over time. nih.govresearchgate.net Investigations into this compound's long-term effects could involve examining changes in GABAA receptor subunit expression levels or alterations in synaptic structure and function following prolonged exposure in animal models.

While specific data on this compound's downstream molecular and cellular effects were not detailed in the provided search results, the general principles of GABAergic modulation and ion channel function suggest that its preclinical investigation would encompass these areas to fully understand its mechanism of action. The impact on neuronal circuits and behavior would be evaluated in various animal models relevant to conditions where GABAergic dysfunction is implicated, such as epilepsy or anxiety.

Preclinical Pharmacokinetics and Metabolism Research of Etazepine

Absorption and Distribution Studies in Animal Models

Absorption studies in animal models aim to determine the extent and rate at which a drug enters the systemic circulation. researchgate.netbiotechfarm.co.ilomicsonline.org The route of administration significantly influences absorption, and studies often compare oral and intravenous administration to assess oral bioavailability. researchgate.netbiotechfarm.co.il Distribution studies investigate how a drug is dispersed throughout the body once in the bloodstream. omicsonline.orgeuropa.eu This includes examining its presence in various tissues and organs. europa.euheimat-ltd.com

Studies in preclinical species provide valuable data on where Etazepine accumulates in the body. Tissue distribution patterns can influence a drug's efficacy and potential for off-target effects. While specific detailed tissue distribution data for this compound across various preclinical species was not extensively available in the search results, general principles of tissue distribution studies involve administering the compound to animals and measuring its concentration in different organs and tissues at various time points. europa.euheimat-ltd.com This helps to understand the extent of distribution beyond the bloodstream.

Table 1: Illustrative Examples of Tissue Distribution Study Parameters in Preclinical Research (General)

| Parameter | Description | Common Animal Models |

| Route of Administration | How the compound is given (e.g., oral, intravenous). | Rats, Mice, Dogs, Monkeys |

| Time Points | Specific times after administration when tissue samples are collected. | e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr |

| Tissues/Organs Analyzed | Examples include liver, kidney, brain, lung, heart, spleen, fat, muscle. | Varies based on study focus |

| Analytical Method | Technique used to measure compound concentration (e.g., LC-MS/MS). | LC-MS/MS, HPLC |

Assessing blood-brain barrier (BBB) permeability is crucial for compounds intended to act on the central nervous system. bmbreports.orgnih.govmdpi.com The BBB is a selective barrier that controls the passage of substances from the bloodstream into the brain. bmbreports.orgnih.govmdpi.com Animal models are widely used to study BBB permeability, employing various techniques to measure the extent to which a compound crosses this barrier. bmbreports.orgnih.govmdpi.comnih.gov While specific data on this compound's BBB permeability was not prominently featured in the search results, general methods for assessing BBB permeability in animal models include techniques like in situ brain perfusion or measuring drug concentrations in brain tissue and plasma after systemic administration. mdpi.com The ability of this compound to cross the BBB would be a key factor in its potential as an anticonvulsant. iiab.mewikipedia.org

Table 2: Common Methods for Assessing Blood-Brain Barrier Permeability in Animal Models

| Method | Description | Advantages | Limitations |

| In Situ Brain Perfusion | Direct infusion of the compound into the carotid artery and measurement of uptake into brain tissue. | Provides initial uptake rate data. mdpi.com | Invasive, may not reflect physiological conditions. mdpi.com |

| Brain/Plasma Concentration Ratio | Measuring the ratio of the compound's concentration in brain tissue versus plasma after systemic administration. | Relatively straightforward. | Does not provide kinetic information. |

| Microdialysis | Measuring free drug concentrations in the interstitial fluid of the brain. | Provides continuous monitoring of unbound drug. | Technically challenging, invasive. |

Tissue Distribution Profiles in Preclinical Species

In Vitro and In Vivo Metabolic Profiling

Metabolic profiling involves identifying and characterizing the metabolites of a compound. nih.gov This is a critical aspect of preclinical research as metabolites can have different pharmacological activities or toxicological properties compared to the parent compound. nih.govdrughunter.com Both in vitro and in vivo approaches are used to gain a comprehensive understanding of a drug's metabolic fate. scispace.comnih.gov

Table 3: Potential Major Metabolic Pathways of this compound

| Metabolic Pathway | Description | Enzymes Involved (Potential) |

| O-deethylation | Cleavage of the ethyl group from the ether linkage. | Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) nih.gov |

| Hydroxylation | Addition of a hydroxyl group to the molecule (aromatic or aliphatic). | Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) wikipedia.orgnih.govdynamed.commedsafe.govt.nzuv.es |

| Ketone Reduction | Conversion of the ketone group to a hydroxyl group. | Aldo-keto reductases uomus.edu.iq |

Identifying and characterizing the chemical structures of metabolites is crucial for understanding their potential activity and toxicity. nih.govwikipedia.org Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are commonly used for this purpose. nih.gov While specific details on the characterized metabolites of this compound were not extensively found, the process generally involves separating metabolites from biological matrices and using spectroscopic methods to elucidate their structures. nih.gov This allows researchers to map the metabolic fate of the parent compound.

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of many drugs and xenobiotics, primarily catalyzing oxidation reactions (Phase I metabolism). wikipedia.orgdynamed.comuv.esmdpi.com Other enzymes, such as aldo-keto reductases, are involved in reduction reactions. uomus.edu.iq Identifying the specific enzymes responsible for this compound's metabolism helps predict potential drug-drug interactions and understand variability in metabolism among individuals or species. dynamed.comuv.esmdpi.com Based on the potential metabolic pathways like O-deethylation and hydroxylation, several CYP enzymes could be involved, including those from the CYP1, CYP2, and CYP3 families, which are responsible for metabolizing a large proportion of clinical drugs. dynamed.commedsafe.govt.nzuv.esmdpi.com

Table 4: Examples of Cytochrome P450 Enzyme Families Involved in Drug Metabolism

| CYP Family | Key Isoforms Involved in Drug Metabolism | Examples of Substrates (General) |

| CYP1 | CYP1A2 | Caffeine, Theophylline |

| CYP2 | CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Warfarin, Diazepam, Codeine, Ethanol |

| CYP3 | CYP3A4, CYP3A5 | Midazolam, Lovastatin, most marketed drugs medsafe.govt.nz |

The involvement of specific enzymes in this compound's metabolism would typically be determined through in vitro studies using recombinant enzymes or liver microsomes with selective inhibitors. scispace.com

Characterization of Metabolites and Their Chemical Structures

Excretion Pathways and Mass Balance Studies in Preclinical Systems

Detailed research findings and specific data tables pertaining to the excretion pathways and mass balance studies of this compound in preclinical systems were not available in the consulted sources.

Preclinical excretion and mass balance studies are critical components of pharmacokinetic evaluations during drug development. These studies typically employ radiolabeled forms of the drug candidate to track its disposition within the body of animal models, commonly rodents (such as rats) and non-rodents (such as dogs) biotechfarm.co.ilnih.govbioivt.combivatec.com. The primary objectives are to quantify the routes and extent of elimination of the parent drug and its metabolites certara.comnih.gov.

Common excretion pathways investigated in preclinical species include elimination via urine, feces, and sometimes expired air bioivt.commedicilon.com. Mass balance studies aim to recover the administered radioactive dose in all excreta and tissues over a defined period to account for the total drug-related material bioivt.comcertara.comresearchgate.net. This provides crucial information on whether the majority of the dose is recovered and the primary routes of elimination bioivt.comcertara.com.

Data collected from these studies typically includes the cumulative percentage of the administered dose recovered in urine and feces over time. Biliary excretion is often assessed, particularly if a significant portion of the dose is recovered in feces, potentially involving bile duct cannulation studies in relevant species bioivt.com. Understanding the excretion pathways helps predict potential routes of elimination in humans and assess the likelihood of drug or metabolite accumulation, which is important for safety assessments certara.commedicilon.comallucent.com.

Analytical Methodologies for Etazepine and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating a mixture's components before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used in pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique suitable for separating a wide range of compounds, including polar and non-volatile substances like many pharmaceutical drugs and their metabolites. It involves a liquid mobile phase and a stationary phase, typically packed into a column. Different types of stationary phases and mobile phase compositions can be used to achieve optimal separation based on the chemical properties of the analytes. HPLC is commonly coupled with various detectors, such as UV-Vis detectors or mass spectrometers, for quantification. HPLC-UV methods have been developed and validated for the determination of various antiepileptic drugs and their metabolites in biological samples like plasma and serum dergipark.org.trnih.govmdpi.compensoft.netresearchgate.net. These methods often involve sample preparation steps like protein precipitation or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix mdpi.comresearchgate.net. Parameters such as column type (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., mixtures of water, methanol, acetonitrile, and buffers), flow rate, and detection wavelength are optimized for effective separation and detection dergipark.org.trnih.govmdpi.comresearchgate.net.

Gas Chromatography (GC) Method Development

GC is a separation technique primarily used for volatile and thermally stable compounds. It utilizes a gaseous mobile phase and a stationary phase within a column. GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS). While GC is applicable to various organic compounds, including some pharmaceuticals, the thermal stability of Etazepine and its potential metabolites would need to be considered for GC method development. For compounds that are not sufficiently volatile or are prone to thermal degradation, derivatization steps may be required to make them amenable to GC analysis nist.gov. GC methods have been developed for the analysis of various compounds, including plasticizers and aromatic solvents medcraveonline.comgcms.cz. GC-MS is a hyphenated technique that combines the separation power of GC with the identification capabilities of MS wikipedia.org.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of analytes. MS is frequently coupled with chromatographic techniques (LC-MS and GC-MS) for the separation and subsequent detection and identification of compounds in complex mixtures researchgate.netwikipedia.orgund.edu.

LC-MS/MS for Sensitive Quantification in Biological Samples (Preclinical)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantification of drugs and metabolites in biological samples during preclinical research chromatographyonline.com360biolabs.comnih.govwaters.com. This technique involves separating the analytes by LC and then introducing them into a tandem mass spectrometer, where specific ions (precursor ions) are selected, fragmented, and detected based on their characteristic fragment ions (product ions). Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes are commonly employed in LC-MS/MS for targeted and sensitive quantification chromatographyonline.comnih.gov. This approach minimizes interference from the biological matrix, allowing for the accurate quantification of analytes at low concentrations chromatographyonline.comeuropa.eu. LC-MS/MS is considered a predominant technique for quantitative bioanalysis of small-molecule drugs in physiological fluids chromatographyonline.com.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and its metabolites europa.euijpras.comnih.gov. Coupled with LC, HRMS (LC-HRMS) is a leading tool for detecting and identifying both known and unknown metabolites ijpras.comnih.govresearchgate.net. The accurate mass data obtained from HRMS can be used to calculate possible molecular formulas for detected ions ijpras.comnih.gov. Furthermore, fragmentation patterns obtained from tandem MS (MS/MS or MSn) in conjunction with HRMS provide valuable structural information, aiding in the confident identification of metabolites ijpras.comresearchgate.netlcms.cz. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions and helps in differentiating structural isomers europa.eunih.gov.

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques analyze the interaction of matter with electromagnetic radiation to provide information about the structure and functional groups of a molecule jchps.comsolubilityofthings.com. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for structural characterization jchps.comsolubilityofthings.comeurekaselect.com. NMR spectroscopy, in particular, is a powerful technique that provides detailed information about the connectivity of atoms within a molecule jchps.comorgchemboulder.com. IR spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes orgchemboulder.com. UV-Vis spectroscopy can be used to identify compounds that absorb light in the UV or visible range and can provide insights into the presence of chromophores jchps.comsolubilityofthings.com. While mass spectrometry primarily provides molecular weight and fragmentation information, it is also considered a spectroscopic technique in a broader sense and is essential for structural elucidation, especially when coupled with chromatographic separation solubilityofthings.comeurekaselect.com. Combining information from different spectroscopic techniques is often necessary for the unambiguous structural determination of a compound and its metabolites jchps.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Elucidation

NMR spectroscopy is a powerful technique used to determine the structure and composition of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). libretexts.orgmeasurlabs.comwikipedia.orgfilab.fr In the context of this compound, NMR could be used to elucidate its precise molecular structure, confirm the presence and arrangement of its atoms, and identify different functional groups based on the chemical environment of the nuclei. libretexts.orgwikipedia.orgfilab.fr

The principle involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. wikipedia.orgfilab.fr Atomic nuclei with non-zero spin absorb and re-emit energy at characteristic frequencies, known as chemical shifts, which are influenced by the surrounding electrons and nearby nuclei. libretexts.orgwikipedia.orgfilab.fr The resulting spectrum, a plot of signal intensity versus chemical shift, provides detailed information. libretexts.orgwikipedia.org

Key parameters analyzed in an NMR spectrum include:

Chemical Shift: Indicates the electronic environment of a nucleus, providing information about the types of atoms and functional groups present. libretexts.orgfilab.fr

Spin-Spin Splitting (Multiplicity): Describes the splitting of NMR signals due to the influence of neighboring nuclei, which helps determine the number of adjacent atoms. libretexts.orgwikipedia.org

Integration: The area under an NMR peak is proportional to the number of nuclei giving rise to that signal, allowing for the quantification of different types of protons or carbons in the molecule. libretexts.orgyoutube.com

For this compound, ¹H NMR would reveal signals corresponding to the protons in its tricyclic ring system, the ethoxy group, and the methyl group attached to the nitrogen. The splitting patterns and integrations of these signals would provide crucial evidence for confirming the proposed structure. ¹³C NMR would provide information about the carbon skeleton of this compound.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are valuable techniques for identifying functional groups and conjugated systems within a molecule. libretexts.orgtechnologynetworks.comwikipedia.orglibretexts.orgfda.govunito.it

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule when exposed to infrared radiation. libretexts.orgwikipedia.orgvscht.cz Different functional groups absorb IR radiation at characteristic frequencies, resulting in a spectrum that is a plot of absorbance or transmittance versus wavenumber. libretexts.orgwikipedia.orgvscht.cz

For this compound, IR spectroscopy would be particularly useful for identifying key functional groups such as the carbonyl group (C=O) in the lactam ring and the ether linkage (C-O-C) in the ethoxy substituent. The presence and position of absorption bands in the IR spectrum would provide supporting evidence for the structure deduced from NMR. Characteristic IR absorption ranges for common functional groups are well-established and used for spectral interpretation. vscht.cz

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a sample. technologynetworks.comupi.eduazooptics.comlibretexts.org This technique is primarily used to detect the presence of chromophores (groups with delocalized electrons, such as aromatic rings and conjugated double bonds) and can be used for quantitative analysis. technologynetworks.comupi.eduazooptics.comlibretexts.org

This compound, with its tricyclic structure containing aromatic rings and a carbonyl group conjugated with the aromatic system, would exhibit absorption in the UV-Vis region of the spectrum. The UV-Vis spectrum, typically displayed as a plot of absorbance versus wavelength, would show absorption maxima (λmax) at specific wavelengths characteristic of the compound's chromophoric system. upi.eduazooptics.com The intensity of the absorption is related to the concentration of the analyte, following the Beer-Lambert Law. upi.edulibretexts.org UV-Vis spectroscopy can provide qualitative information about the presence of conjugated systems and quantitative data for determining the concentration of this compound in solutions. upi.edulibretexts.org

Bioanalytical Method Validation for Preclinical Studies

Bioanalytical method validation is a critical process in preclinical research to ensure the reliability, accuracy, and consistency of data obtained from the quantitative determination of drugs and their metabolites in biological matrices. nih.govwho.intfda.goveuropa.eu This is essential for supporting pharmacokinetic (PK) and toxicokinetic studies. nih.govwho.intfda.goveuropa.eu

The objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose. who.intfda.gov For preclinical studies involving this compound and its metabolites, this would involve validating methods used to quantify these compounds in biological samples such as plasma, serum, urine, or tissue homogenates from animal models. who.int

Key parameters evaluated during bioanalytical method validation typically include:

Selectivity and Specificity: The ability of the method to uniquely measure the analyte(s) of interest in the presence of other components in the biological matrix, such as endogenous substances or co-administered compounds. nih.govfda.gov

Sensitivity: Determined by the Lower Limit of Quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably and accurately measured. nih.govfda.govunito.it

Accuracy: The closeness of the measured value to the true concentration of the analyte. nih.govfda.gov

Precision: The reproducibility of the measurements, typically assessed at different concentration levels and expressed as relative standard deviation (%RSD). nih.govfda.gov

Recovery: The efficiency of the extraction process of the analyte from the biological matrix. nih.govunito.it

Linearity and Range: The relationship between the instrument response and the concentration of the analyte, and the concentration range over which this relationship is linear and the method is accurate and precise. nih.govfda.govunito.it

Stability: The stability of the analyte in the biological matrix under various storage conditions and during sample processing and analysis. nih.govfda.gov

Validation involves analyzing quality control (QC) samples prepared by spiking blank biological matrix with known concentrations of the analyte(s). who.int Full validation is typically required for methods used in pivotal preclinical studies that support regulatory submissions. who.intfda.gov Partial validation or cross-validation may be necessary when methods are modified or transferred between laboratories. nih.govwho.intfda.gov

While specific validation data for this compound were not found in the consulted sources, the principles outlined above would be applied to develop and validate robust bioanalytical methods for quantifying this compound and its metabolites in preclinical research matrices, ensuring the integrity and reliability of the resulting data for PK/toxicokinetic assessments.

Q & A

Q. How can researchers identify gaps in existing literature on Etazepine’s mechanism of action?

- Methodological Approach : Conduct a systematic literature review using databases like PubMed and SciFinder. Prioritize peer-reviewed studies published in the last decade. Use Boolean search terms (e.g., "this compound AND pharmacokinetics," "this compound AND receptor binding"). Organize findings into a comparative table highlighting conflicting results, unexplored pathways (e.g., metabolizing enzymes), or species-specific discrepancies (e.g., rodent vs. human models) .

- Key Considerations : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential research questions. For example, a gap may arise if existing studies lack dose-response data for this compound’s neuroprotective effects .

Q. What experimental design principles are critical for in vitro studies of this compound’s efficacy?

- Methodology :

- Control Groups : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay reliability.

- Dose Range : Use logarithmic concentrations (e.g., 1 nM–100 µM) to capture EC50/IC50 values.

- Replicates : Perform triplicate measurements to account for plate-to-plate variability .

- Data Presentation : Tabulate raw data (e.g., absorbance values) in supplementary materials and processed data (e.g., normalized inhibition curves) in the main text .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

- Steps :

- Documentation : Include detailed protocols in the “Materials and Methods” section, referencing ICH guidelines .

Advanced Research Questions

Q. How can contradictory data on this compound’s off-target effects be resolved?

- Analysis Framework :

- Source Evaluation : Compare experimental conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity results may stem from differences in MTT assay protocols (24h vs. 48h exposure) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR to isolate specific pathways implicated in off-target activity .

Q. What strategies optimize this compound’s synthetic yield while ensuring purity?

- Methodological Recommendations :

- Catalyst Screening : Test palladium/ligand combinations for cross-coupling steps; report turnover numbers (TON) and reaction temperatures .

- Purification : Use preparative HPLC with diode-array detection to isolate isomers. Characterize purity via ¹H/¹³C NMR and elemental analysis (deviation ≤ 0.4%) .

- Scale-Up Challenges : Document solvent volume-to-yield ratios and lyophilization stability .

Q. How should long-term stability studies for this compound formulations be structured?

- Protocol Design :

- Conditions : Test accelerated stability (40°C/75% RH for 6 months) and real-time conditions (25°C/60% RH for 24 months).

- Parameters : Monitor degradation products (e.g., oxidation by LC-MS), dissolution rates, and polymorphic transitions via XRD .

- Statistical Analysis : Use ANOVA to compare batch variability and Arrhenius modeling to predict shelf life .

Q. What ethical considerations apply to human trials investigating this compound’s cognitive side effects?

- Guidelines :

- Informed Consent : Disclose risks of drowsiness or memory impairment in lay language.

- Participant Selection : Exclude vulnerable populations (e.g., pregnant individuals) unless justified by therapeutic necessity .

- Data Transparency : Publish adverse event rates (e.g., % incidence of somnolence) in supplementary materials .

Data Presentation and Reproducibility

- Tables : Include a summary of key findings (e.g., IC50 values across assays) with confidence intervals .

- Supporting Information : Upload raw spectra, crystallographic data, and statistical code to repositories like Zenodo .

- Conflict Resolution : Address contradictory results by detailing methodological differences in a "Limitations" subsection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.